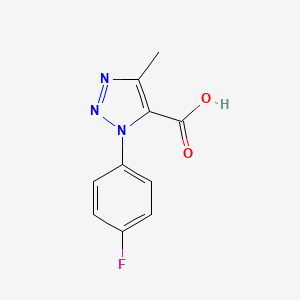
3-cyclopropyl-4,5-dihydro-1,2-oxazol-5-one
概要
説明
“3-cyclopropyl-4,5-dihydro-1,2-oxazol-5-one” is a chemical compound with the molecular formula C6H7NO2 . It has a molecular weight of 125.12 . This compound is typically used for research purposes.
Synthesis Analysis
The synthesis of oxazol-5-one derivatives, which includes “this compound”, involves a classical process known as Erlenmeyer-Plöchl Azlactone Synthesis . This method has been used to synthesize a variety of oxazol-5-one derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C6H7NO2 . Further structural characterization can be obtained through techniques such as NMR, HPLC, and LC-MS .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 125.13 and a molecular formula of C6H7NO2 . It is typically stored at room temperature .科学的研究の応用
3-cyclopropyl-4,5-dihydro-1,2-oxazol-5-one has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and materials science. In organic synthesis, this compound can be used as a building block for the synthesis of various heterocyclic compounds. In medicinal chemistry, this compound can be used to synthesize small-molecule drugs and other compounds with potential therapeutic applications. In materials science, this compound can be used to synthesize polymers and other materials with useful properties.
作用機序
The mechanism of action of 3-cyclopropyl-4,5-dihydro-1,2-oxazol-5-one is not well understood. However, it is believed that the cyclopropyl ring of this compound can interact with biological macromolecules such as proteins and nucleic acids, leading to a range of biological effects. In addition, the oxazole ring of this compound may be able to form hydrogen bonds with biological macromolecules, which could lead to further biological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been suggested that this compound may have anti-inflammatory and anti-cancer properties. In addition, this compound has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which could lead to potential therapeutic applications.
実験室実験の利点と制限
The advantages of using 3-cyclopropyl-4,5-dihydro-1,2-oxazol-5-one in lab experiments include its low cost, its wide availability, and its versatility as a building block for organic synthesis. The main limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to use in aqueous solutions.
将来の方向性
The future directions for 3-cyclopropyl-4,5-dihydro-1,2-oxazol-5-one research include further investigation into its mechanism of action and biochemical and physiological effects. In addition, further research should be conducted into the potential therapeutic applications of this compound, including its potential use as an anti-inflammatory and anti-cancer agent. Finally, further research should be conducted into the synthesis of polymers and other materials using this compound as a building block.
Safety and Hazards
The safety information for “3-cyclopropyl-4,5-dihydro-1,2-oxazol-5-one” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: Rinse cautiously with water for several minutes .
特性
IUPAC Name |
3-cyclopropyl-2H-1,2-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-6-3-5(7-9-6)4-1-2-4/h3-4,7H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTSZVGLRSUAHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)ON2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B6615328.png)
![2-{[hydroxy(methyl)phosphoryl]oxy}acetic acid](/img/structure/B6615335.png)

![2-[(2,4-dichlorophenyl)methyl]oxirane](/img/structure/B6615352.png)





![4-[(pyrrolidin-1-yl)methyl]-2,3-dihydro-1H-indole](/img/structure/B6615393.png)
